Barium vanadate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

39416-30-3 |

|---|---|

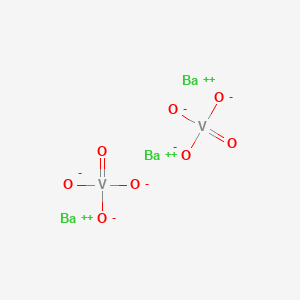

Molecular Formula |

Ba3(VO4)2 Ba3O8V2 |

Molecular Weight |

641.9 g/mol |

IUPAC Name |

barium(2+);trioxido(oxo)vanadium |

InChI |

InChI=1S/3Ba.8O.2V/q3*+2;;;6*-1;; |

InChI Key |

CPSHMDNCLUGKEJ-UHFFFAOYSA-N |

SMILES |

[O-][V](=O)([O-])[O-].[O-][V](=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |

Canonical SMILES |

[O-][V](=O)([O-])[O-].[O-][V](=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |

Other CAS No. |

39416-30-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Barium Vanadates

This guide provides a comprehensive analysis of the crystal structures of various barium vanadate (B1173111) compounds, intended for researchers, scientists, and professionals in drug development. It details the crystallographic parameters, experimental protocols for synthesis and analysis, and visual representations of the structural relationships and experimental workflows.

Introduction to Barium Vanadates

Barium vanadates are a class of inorganic compounds with diverse crystal structures and properties, making them subjects of interest in materials science. Their potential applications range from dielectric materials to catalysts and phosphors. Understanding their precise crystal structures is fundamental to elucidating their structure-property relationships and designing new materials with tailored functionalities. This document summarizes the key structural features of several prominent barium vanadate phases.

Crystallographic Data of this compound Phases

The crystal structures of various this compound compounds have been determined primarily through X-ray and neutron diffraction techniques. The quantitative data for several key phases are summarized in the tables below for comparative analysis.

Table 1: Crystallographic Data for Barium Pyrovanadates

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Unit Cell Volume (ų) | Ref. |

| Barium Manganese Vanadate | BaMnV₂O₇ | Monoclinic | P12₁/c1 | 5.6221(5) | 15.271(1) | 9.7109(8) | 123.702(3) | - | [1][2][3] |

| Barium Zinc Vanadate (β-form) | β-BaZnV₂O₇ | Monoclinic | P2₁/n | 5.573 | 15.175 | 7.429 | 96.45 | - | [3] |

| Barium Pyrovanadate | Ba₂V₂O₇ | Triclinic | P-1 | - | - | - | - | - | [4][5] |

Table 2: Crystallographic Data for Barium Orthovanadate and Related Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | c (Å) | Unit Cell Volume (ų) | Notes | Ref. |

| Barium Orthovanadate | Ba₃V₂O₈ | Hexagonal (Rhombohedral) | R-3m | - | - | - | Palmierite-type structure | [6][7][8][9][10] |

| Barium Lanthanum Vanadate | Ba₂La₂/₃V₂O₈ | Hexagonal | R-3m | 5.75271(7) | 21.0473(5) | - | Palmierite derivative; Z=3 | [8] |

Table 3: Crystallographic Data for Other this compound Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. | |---|---|---|---|---|---|---|---|---| | Barium Vanadyl-Vanadate | Ba₂(VO)V₂O₈ | Monoclinic | P2₁ | 8.1174(9) | 5.9699(9) | 9.2903(9) | 113.94(1) | 2 | |

Experimental Protocols

The determination of the crystal structures of barium vanadates involves several key experimental stages, from synthesis of the material to the analysis of its atomic arrangement.

3.1.1. Solid-State Reaction

A prevalent method for synthesizing polycrystalline samples of barium vanadates is the high-temperature solid-state reaction.[9]

-

Starting Materials: High-purity oxides and carbonates, such as BaCO₃, V₂O₅, and in some cases, oxides of other metals like MnO₂ or La₂O₃, are used as precursors.[8][9]

-

Mixing and Grinding: The reactants are weighed in stoichiometric ratios and intimately mixed, often through grinding in an agate mortar with a pestle, sometimes under a liquid medium like acetone (B3395972) to ensure homogeneity.

-

Calcination: The mixture is then heated in a furnace at high temperatures, often in multiple stages with intermediate grindings. For instance, Ba₃V₂O₈ can be synthesized by reacting BaCO₃ and V₂O₅ at temperatures up to 1350°C.[8][9] For specific compounds like Ba₂(VO)V₂O₈, the reaction is carried out in sealed silica (B1680970) tubes to control the atmosphere.

-

Sintering: For obtaining dense ceramic samples, the calcined powder is often pressed into pellets and sintered at high temperatures.

3.1.2. Hydrothermal Synthesis

Hydrothermal methods can be employed to produce this compound micro- or nanostructures. For example, Ba₂V₂O₇ microrods have been prepared using this technique.[11]

-

Reactants: Soluble salts of barium and vanadium are dissolved in a solvent, typically water.

-

Reaction Conditions: The solution is sealed in an autoclave and heated to a specific temperature and pressure for a defined period. This allows for the crystallization of the desired phase.

3.1.3. Chemical Precipitation

This method has been used for the synthesis of pyro-vanadates like Ba₂V₂O₇.[4][5]

-

Process: It involves the precipitation of a precursor from a solution containing the constituent ions, followed by annealing at elevated temperatures to obtain the crystalline phase.

3.2.1. X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure of barium vanadates.

-

Powder XRD: This is used for phase identification, checking sample purity, and determining lattice parameters. The diffraction pattern is a fingerprint of the crystalline material.[9][12]

-

Single-Crystal XRD: When single crystals of sufficient size and quality are available, this technique provides the most accurate determination of the crystal structure, including atomic positions and bond lengths.

3.2.2. Neutron Diffraction

Neutron diffraction is a powerful complementary technique to XRD, particularly useful for accurately locating light atoms like oxygen in the presence of heavy atoms like barium. It was used in conjunction with XRD for the structural determination of Ba₂La₂/₃V₂O₈.[8]

3.2.3. Rietveld Refinement

Rietveld refinement is a computational method used to analyze powder diffraction data (both X-ray and neutron). It involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of structural parameters such as lattice parameters, atomic positions, and site occupancies. This method has been widely applied to this compound systems to obtain detailed structural information.[4][8]

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure analysis and the structural relationships between different this compound phases.

Caption: Experimental workflow for this compound crystal structure analysis.

Caption: Structural relationships among different this compound phases.

References

- 1. physics.uz.ua [physics.uz.ua]

- 2. researchgate.net [researchgate.net]

- 3. physics.uz.ua [physics.uz.ua]

- 4. scispace.com [scispace.com]

- 5. Electronic structure and luminescence assets in white-light emitting Ca2V2O7, Sr2V2O7 and Ba2V2O7 pyro-vanadates: X-ray absorption spectroscopy investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Preparation, structure and luminescence properties of Ba2V2O7 microrods - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Characterization of Barium Orthovanadate (Ba₃(VO₄)₂)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Barium Orthovanadate (Ba₃(VO₄)₂), a material of significant interest in various scientific and technological fields. This document details various synthesis methodologies, offering explicit experimental protocols, and presents a thorough analysis of its structural and physical properties through established characterization techniques.

Introduction to Barium Orthovanadate

Barium orthovanadate (Ba₃(VO₄)₂) is an inorganic compound that crystallizes in a rhombohedral structure belonging to the space group R-3m.[1] This material has garnered attention for its potential applications in phosphors, microwave dielectric materials, and as a host for various dopants to tailor its optical and electronic properties. Its stable crystal structure and versatile properties make it a subject of ongoing research for the development of advanced materials.

Synthesis Methodologies

The properties of Ba₃(VO₄)₂ are highly dependent on the synthesis route, which influences factors such as particle size, morphology, and purity. Several methods have been successfully employed for the synthesis of this material, each with its own set of advantages and challenges. The most common methods include solid-state reaction, sol-gel, hydrothermal, and co-precipitation.

Solid-State Reaction

The solid-state reaction method is a conventional and straightforward approach for the synthesis of polycrystalline materials. It involves the high-temperature reaction of solid precursors to form the desired product.

Experimental Protocol:

-

Precursor Preparation: Stoichiometric amounts of barium carbonate (BaCO₃) and vanadium pentoxide (V₂O₅) are weighed and intimately mixed.

-

Grinding: The mixture is thoroughly ground in an agate mortar to ensure homogeneity.

-

Calcination: The ground powder is transferred to an alumina (B75360) crucible and calcined at temperatures typically ranging from 800°C to 1200°C for several hours. Multiple grinding and calcination steps may be necessary to achieve a single-phase product.

Sol-Gel Method

The sol-gel method offers better control over the stoichiometry, purity, and particle size of the final product at lower synthesis temperatures compared to the solid-state reaction.

Experimental Protocol:

-

Precursor Solution: Barium acetate (B1210297) (Ba(CH₃COO)₂) and ammonium (B1175870) metavanadate (NH₄VO₃) are used as precursors.

-

Sol Formation: The precursors are dissolved in a suitable solvent, often with a chelating agent like citric acid, to form a stable sol.

-

Gelation: The sol is heated to evaporate the solvent, leading to the formation of a viscous gel.

-

Drying and Calcination: The gel is dried to remove residual solvent and then calcined at a specific temperature to obtain the crystalline Ba₃(VO₄)₂.

Hydrothermal Synthesis

Hydrothermal synthesis is a solution-based method that utilizes high-temperature and high-pressure water to crystallize materials. This method is particularly useful for synthesizing well-defined nanocrystals.

Experimental Protocol:

-

Precursor Solution: Soluble salts of barium, such as barium chloride (BaCl₂), and a vanadium source, like sodium orthovanadate (Na₃VO₄), are dissolved in deionized water.

-

Autoclave Reaction: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave.

-

Heating: The autoclave is heated to a specific temperature, typically between 150°C and 250°C, and maintained for a set duration.

-

Product Recovery: After cooling to room temperature, the precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried.

Co-precipitation Method

The co-precipitation method involves the simultaneous precipitation of barium and vanadate (B1173111) ions from a solution to form a precursor, which is then calcined to yield the final product.

Experimental Protocol:

-

Precursor Solutions: Aqueous solutions of a soluble barium salt (e.g., Ba(NO₃)₂) and a soluble vanadate salt (e.g., NH₄VO₃) are prepared.

-

Precipitation: The solutions are mixed under controlled pH and temperature, leading to the co-precipitation of a barium vanadate precursor.

-

Washing and Drying: The precipitate is filtered, washed to remove impurities, and dried.

-

Calcination: The dried precursor is calcined at an appropriate temperature to form crystalline Ba₃(VO₄)₂.

A generalized workflow for the synthesis of Ba₃(VO₄)₂ is depicted in the following diagram:

Summary of Synthesis Parameters

The following table summarizes the typical experimental parameters for the different synthesis methods of Ba₃(VO₄)₂.

| Synthesis Method | Barium Precursor | Vanadium Precursor | Solvent/Medium | Typical Temperature (°C) | Typical Duration |

| Solid-State | BaCO₃ | V₂O₅ | - | 800 - 1200 | Several hours |

| Sol-Gel | Ba(CH₃COO)₂ | NH₄VO₃ | Water, Citric Acid | 600 - 900 (Calcination) | - |

| Hydrothermal | BaCl₂ | Na₃VO₄ | Water | 150 - 250 | 12 - 24 hours |

| Co-precipitation | Ba(NO₃)₂ | NH₄VO₃ | Water | Variable (Calcination) | - |

Characterization Techniques

A comprehensive characterization of Ba₃(VO₄)₂ is essential to understand its structural, morphological, and optical properties. The following techniques are commonly employed.

X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystal structure, phase purity, and lattice parameters of the synthesized material. Ba₃(VO₄)₂ crystallizes in a rhombohedral structure with the space group R-3m.[1]

Experimental Protocol:

-

Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.

-

Scan Range: The diffraction pattern is recorded in the 2θ range of 10° to 80°.

-

Data Analysis: The obtained diffraction peaks are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) data for Ba₃(VO₄)₂ (Card No. 29-0211) to confirm the phase formation.[2][3]

Typical XRD Data:

The following table presents the standard XRD data for rhombohedral Ba₃(VO₄)₂.

| 2θ (°) | d-spacing (Å) | (hkl) | Relative Intensity (%) |

| 28.89 | 3.088 | (104) | 100 |

| 30.15 | 2.962 | (006) | 40 |

| 32.23 | 2.775 | (110) | 60 |

| 43.12 | 2.096 | (202) | 30 |

| 45.89 | 1.976 | (024) | 35 |

| 55.45 | 1.656 | (119) | 25 |

| 57.82 | 1.593 | (214) | 20 |

Lattice Parameters: a = 5.78 Å, c = 21.32 Å[1]

Scanning Electron Microscopy (SEM)

SEM is used to investigate the surface morphology, particle size, and shape of the synthesized Ba₃(VO₄)₂ powder. The morphology can vary significantly depending on the synthesis method.

Experimental Protocol:

-

Sample Preparation: A small amount of the powder is dispersed on a carbon tape mounted on an aluminum stub. The sample is then sputter-coated with a thin layer of gold or platinum to make it conductive.

-

Imaging: The sample is imaged at various magnifications to observe the particle morphology and size distribution.

Typical Morphologies:

-

Solid-State: Irregularly shaped particles with a wide size distribution.

-

Sol-Gel: Fine, agglomerated nanoparticles.

-

Hydrothermal: Well-defined microcrystals, such as hexagonal plates or rod-like structures.

-

Co-precipitation: Spherical or near-spherical nanoparticles.

Raman Spectroscopy

Raman spectroscopy is a powerful tool for studying the vibrational modes of a material, providing insights into its crystal structure and chemical bonding. The Raman spectrum of Ba₃(VO₄)₂ is characterized by distinct peaks corresponding to the internal vibrational modes of the (VO₄)³⁻ tetrahedral units.

Experimental Protocol:

-

Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

-

Data Acquisition: The Raman scattering is collected from the sample and analyzed to obtain the vibrational spectrum.

Typical Raman Peaks and Assignments:

| Raman Shift (cm⁻¹) | Vibrational Mode | Assignment |

| ~836 | ν₁ (A₁g) | Symmetric stretching of V-O |

| ~891 | ν₃ (E_g) | Asymmetric stretching of V-O |

| ~330, 381, 418 | ν₂, ν₄ | Bending modes of O-V-O |

The prominent peaks at approximately 836 cm⁻¹ and 891 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the VO₄³⁻ tetrahedra, respectively.[1]

Photoluminescence (PL) Spectroscopy

PL spectroscopy is used to investigate the optical properties of Ba₃(VO₄)₂, particularly its emission and excitation characteristics. Undoped Ba₃(VO₄)₂ can exhibit intrinsic luminescence, and it is also a common host material for various dopant ions to produce phosphors with specific emission colors.

Experimental Protocol:

-

Instrument: A fluorescence spectrophotometer equipped with a xenon lamp as the excitation source is used.

-

Measurements: Excitation spectra are recorded by monitoring a specific emission wavelength while varying the excitation wavelength. Emission spectra are recorded by exciting the sample at a specific wavelength and measuring the emitted light over a range of wavelengths.

Typical Photoluminescence Data for Undoped Ba₃(VO₄)₂:

-

Excitation: A broad excitation band in the ultraviolet (UV) region, typically peaking around 300-350 nm.[4]

-

Emission: A broad emission band in the blue-green region of the visible spectrum, often centered around 450-550 nm, which is attributed to the charge transfer within the (VO₄)³⁻ groups.[4]

The relationship between synthesis parameters and the resulting material properties is crucial for tailoring Ba₃(VO₄)₂ for specific applications. The following diagram illustrates these logical relationships.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of barium orthovanadate. The choice of synthesis method significantly impacts the final properties of the material, and a thorough characterization is essential to ensure its suitability for the intended application. The experimental protocols and data presented herein serve as a valuable resource for researchers and scientists working with this versatile material. Further research into doping and composite formation with Ba₃(VO₄)₂ is expected to unlock new functionalities and applications in various fields.

References

An In-depth Technical Guide to the Electronic Properties of Barium Vanadate Glasses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of barium vanadate (B1173111) glasses. These materials are of significant interest due to their potential applications in various technological fields, including energy storage and electronics. This document synthesizes key research findings on their conductivity, dielectric behavior, and the underlying physical mechanisms governing their electronic transport.

Core Electronic Properties

Barium vanadate glasses exhibit semiconducting behavior, a property primarily attributed to the presence of vanadium ions in multiple valence states, predominantly V⁴⁺ and V⁵⁺. The electrical conduction in these glasses is governed by the transfer of electrons between these different valence states.

DC Conductivity

The direct current (DC) conductivity of this compound glasses is a crucial parameter for understanding their electronic transport characteristics. The conduction mechanism is widely accepted to be small polaron hopping (SPH).[1][2][3] This model posits that electrons, localized on vanadium ion sites, move by "hopping" to adjacent sites. This process is thermally activated, and as such, the DC conductivity increases with temperature.

The relationship between DC conductivity (σ_dc), temperature (T), and activation energy (W) can be described by the Arrhenius equation:

σ_dc * T = σ₀ * exp(-W / k_B * T)

where σ₀ is a pre-exponential factor and k_B is the Boltzmann constant.

The conductivity is significantly influenced by the glass composition, particularly the ratio of BaO to V₂O₅. An increase in the V₂O₅ content generally leads to a higher concentration of vanadium ions, which in turn decreases the average distance between them. This facilitates more frequent polaron hopping and results in higher conductivity.

AC Conductivity

The alternating current (AC) conductivity of this compound glasses is frequency-dependent. At higher frequencies, the conductivity increases, a phenomenon described by the Jonscher universal dielectric response.[4] The AC conduction mechanism is also attributed to polaron hopping, with different models such as quantum mechanical tunneling and overlapping large polarons being considered to explain the behavior across various temperature and frequency ranges.

Dielectric Properties

The dielectric properties of this compound glasses are characterized by their dielectric constant and dielectric loss, both of which are frequency-dependent. Studies have shown that the dielectric constant in this compound glasses typically ranges from 14 to 16 at 1 MHz.[5] The dielectric behavior is influenced by the polarizability of the constituent ions and the structural arrangement of the glass network. The introduction of BaO into the V₂O₅ matrix transforms the layered structure of crystalline V₂O₅ into a more complex three-dimensional network, which impacts the dielectric response.[6]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data on the electronic properties of this compound glasses from various studies.

Table 1: DC Conductivity and Activation Energy

| Glass Composition (mol%) | Temperature (°C) | DC Conductivity (S/cm) | Activation Energy (eV) | Reference |

| 45V₂O₅–25B₂O₃–30P₂O₅ | 125 | 2.04 x 10⁻⁶ | 0.44 | [7] |

| 60V₂O₅-(40-x)BaO-xLi₂O | - | - | - | [8] |

| xBaO–(100-x)V₂O₅ (x=30, 40, 50) | - | - | Governed by electron hopping | [5] |

| 15V₂O₅·xBaO·(85-x)B₂O₃ | Room Temp - 327 | Varies with BaO | Decreases with BaO | [9] |

Table 2: Dielectric Properties

| Glass Composition (mol%) | Frequency | Dielectric Constant | Dielectric Loss | Reference |

| xBaO–(100-x)V₂O₅ (x=30, 40, 50) | 1 MHz | 14–16 | Varies with composition | [5] |

| xSrO–(100-x)V₂O₅ (x=30, 40, 50) | 1 MHz | 10–13 | Varies with composition | [5] |

Experimental Protocols

The characterization of the electronic properties of this compound glasses predominantly relies on impedance spectroscopy.

Glass Synthesis: Melt-Quenching Technique

-

Raw Materials: High-purity BaO and V₂O₅ (and other oxides if applicable) are used as starting materials.

-

Mixing: The powders are weighed in the desired molar ratios and thoroughly mixed in an agate mortar to ensure homogeneity.[10][11]

-

Melting: The mixture is placed in a porcelain or alumina (B75360) crucible and melted in a muffle furnace at temperatures ranging from 1273 K to 1373 K for 10-30 minutes, depending on the composition.[10][11][12]

-

Quenching: The molten glass is rapidly quenched by pouring it onto a preheated brass plate and pressing it with another plate to form flat, circular pellets of 1-2 mm thickness.[10][11][12]

-

Annealing: The resulting glass samples are annealed at a temperature below their glass transition temperature (e.g., 100°C for 8 hours) to relieve internal mechanical stress.[8]

Electrical Measurements: Impedance Spectroscopy

-

Sample Preparation: The flat surfaces of the glass pellets are polished to ensure good electrical contact. Gold or silver paste electrodes are then evaporated or painted onto the opposite faces of the pellets.[9][10][11]

-

Instrumentation: A broadband dielectric spectrometer or an LCR meter is used to perform the impedance measurements.

-

Measurement Parameters:

-

Frequency Range: Typically from a few mHz to several MHz (e.g., 10 mHz to 1 MHz).[10][11]

-

Temperature Range: Measurements are conducted over a wide temperature range, often from cryogenic temperatures up to several hundred degrees Celsius (e.g., 153 K to 423 K), to study the temperature dependence of the electronic properties.[10][11]

-

AC Voltage: A small AC voltage (e.g., 1 Vrms) is applied across the sample.[10][11]

-

-

Data Acquisition: The complex impedance (Z* = Z' - jZ'') is measured as a function of frequency and temperature.

-

Data Analysis: From the complex impedance data, various electrical parameters can be calculated:

-

Conductivity (σ): Both DC and AC conductivity can be determined from the impedance spectra.

-

Dielectric Constant (ε'): Calculated from the real part of the complex permittivity.

-

Dielectric Loss (ε''): Calculated from the imaginary part of the complex permittivity.

-

Activation Energy (W): Determined from the temperature dependence of the DC conductivity using an Arrhenius plot.

-

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and electrical characterization of this compound glasses.

Small Polaron Hopping Mechanism

Caption: Electron hopping between adjacent vanadium ions in the glass network.

References

- 1. britglass.org.uk [britglass.org.uk]

- 2. Electrical properties of semiconducting this compound glasses c...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Obtaining and conductive properties of a vanadate-borate-phosphate glass - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arxiv.org [arxiv.org]

- 9. Electrical transport studies in barium borovanadate glasses: Ingenta Connect [ingentaconnect.com]

- 10. Making sure you're not a bot! [mostwiedzy.pl]

- 11. Making sure you're not a bot! [mostwiedzy.pl]

- 12. Making sure you're not a bot! [mostwiedzy.pl]

A Technical Guide to the Fundamental Electrochemical Properties of BaVO₃ Nanobelts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental electrochemical properties of Barium Vanadate (B1173111) (BaVO₃) nanobelts, with a particular focus on their application as cathode materials in aqueous zinc-ion batteries (ZIBs). This document summarizes key performance metrics, details the synthesis and experimental protocols for electrochemical characterization, and visualizes the experimental workflow and the interplay of key electrochemical parameters.

Introduction

Barium vanadate (BaVO₃) nanobelts are one-dimensional nanostructures that have garnered significant interest for energy storage applications. Their unique layered crystal structure, with pre-intercalated Ba²⁺ ions and water molecules, provides a large interlayer spacing. This structural feature is highly advantageous for the intercalation and de-intercalation of charge carriers, such as Zn²⁺ ions, leading to enhanced electrochemical performance. This guide will explore the synthesis, electrochemical properties, and the methodologies used to evaluate BaVO₃ nanobelts as a promising cathode material.

Electrochemical Performance of BaVO₃ Nanobelts

The electrochemical performance of BaVO₃ nanobelts has been systematically evaluated, demonstrating their potential for high-performance aqueous zinc-ion batteries. The key quantitative data are summarized in the table below.

| Parameter | Value | Conditions | Citation |

| Initial Discharge Capacity | 378 mAh·g⁻¹ | Current density of 0.1 A·g⁻¹ | [1] |

| Rate Capability | 172 mAh·g⁻¹ | Current density of 5 A·g⁻¹ | [1] |

| Cyclic Stability | 93% capacity retention | After 2000 cycles at 5 A·g⁻¹ | [1] |

| Interlayer Spacing | 1.31 nm | - | [1] |

| Chemical Formula | Ba₀.₂₃V₂O₅·1.1H₂O | - | [1] |

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the replication and advancement of research in this area. This section details the synthesis of BaVO₃ nanobelts and the subsequent electrochemical characterization techniques.

Synthesis of BaVO₃ Nanobelts

BaVO₃ nanobelts are typically synthesized via a facile hydrothermal method.

Procedure:

-

Precursor Preparation: A vanadium pentoxide (V₂O₅) solution is prepared and mixed with a solution containing barium ions, such as barium chloride (BaCl₂).

-

Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180-200 °C) for a designated period (e.g., 24-48 hours).

-

Product Recovery: After the autoclave cools down to room temperature, the resulting precipitate is collected by centrifugation or filtration.

-

Washing and Drying: The collected product is washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and impurities. Finally, the BaVO₃ nanobelts are dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Electrode Preparation

Procedure:

-

Slurry Formulation: The working electrode is prepared by mixing the active material (BaVO₃ nanobelts), a conductive agent (e.g., acetylene (B1199291) black or carbon nanotubes), and a binder (e.g., polyvinylidene fluoride, PVDF) in a specific weight ratio (a common ratio is 70:20:10).

-

Homogenization: A suitable solvent, such as N-methyl-2-pyrrolidone (NMP), is added to the mixture to form a homogeneous slurry. The mixture is typically stirred for several hours to ensure uniformity.

-

Coating: The slurry is then coated onto a current collector, such as a titanium foil or carbon cloth, using a doctor blade technique to ensure a uniform thickness.

-

Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 100-120 °C) for several hours to remove the solvent.

-

Pressing and Cutting: The dried electrode is then pressed to ensure good contact between the active material and the current collector and cut into circular discs of a specific diameter for coin cell assembly.

Electrochemical Measurements

Electrochemical characterization is typically performed using a three-electrode setup or a two-electrode coin cell assembly. A zinc foil serves as both the counter and reference electrode, and an aqueous solution, such as 2 M ZnSO₄, is used as the electrolyte.

Purpose: To investigate the redox reactions and the electrochemical reversibility of the BaVO₃ nanobelt electrode.

Typical Parameters:

-

Potential Window: A suitable voltage range is selected to encompass the redox peaks of the active material (e.g., 0.2 V to 1.6 V vs. Zn/Zn²⁺).

-

Scan Rates: CV curves are recorded at various scan rates (e.g., 0.1, 0.2, 0.5, 1.0 mV·s⁻¹) to study the kinetics of the electrochemical processes.

Purpose: To evaluate the specific capacity, rate capability, and cycling stability of the BaVO₃ nanobelt electrode.

Typical Parameters:

-

Current Densities: The cells are charged and discharged at various current densities (e.g., 0.1, 0.2, 0.5, 1, 2, 5 A·g⁻¹) to assess the rate performance.

-

Voltage Window: The charge and discharge processes are performed within the same potential window as the cyclic voltammetry experiments.

-

Cycling Test: Long-term cycling stability is evaluated by repeatedly charging and discharging the cell for a large number of cycles (e.g., 1000-2000 cycles) at a high current density.

Purpose: To study the charge transfer kinetics and the internal resistance of the electrochemical system.

Typical Parameters:

-

Frequency Range: The impedance is measured over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

-

AC Amplitude: A small AC voltage amplitude (e.g., 5 mV) is applied.

-

DC Potential: The measurement is typically performed at the open-circuit potential (OCP) of the cell.

Visualized Workflows and Relationships

Experimental Workflow for Electrochemical Characterization

The following diagram illustrates the typical workflow for synthesizing and characterizing the electrochemical properties of BaVO₃ nanobelts.

Interplay of Key Electrochemical Performance Indicators

The fundamental electrochemical properties of BaVO₃ nanobelts are interconnected. The following diagram illustrates the logical relationships between these key performance indicators.

Conclusion

BaVO₃ nanobelts exhibit remarkable electrochemical properties, including high specific capacity, excellent rate capability, and superior cycling stability, making them a highly promising cathode material for aqueous zinc-ion batteries. The facile hydrothermal synthesis method and the unique layered structure contribute significantly to their enhanced performance. Further research and optimization of the material synthesis and electrode engineering are expected to unlock the full potential of BaVO₃ nanobelts for next-generation energy storage systems. This guide provides a comprehensive overview for researchers and scientists to build upon the existing knowledge and accelerate advancements in this field.

References

Crystal structure of barium manganese vanadate BaMnV2O7

An In-depth Technical Guide on the Crystal Structure of Barium Manganese Vanadate (B1173111) (BaMnV₂O₇)

Introduction

Barium manganese vanadate, BaMnV₂O₇, is a pyrovanadate compound that has garnered interest for its potential applications in modern telecommunications, particularly as a material for low-temperature co-fired ceramics (LTCC).[1][2][3] Materials with excellent dielectric properties are crucial for high-frequency applications, including 4G and 5G technologies.[1][2] BaMnV₂O₇ exhibits promising microwave dielectric properties, such as low dielectric permittivity and a high-quality factor, making it a candidate for manufacturing components like resonators and filters.[1][4] This guide provides a comprehensive overview of the crystal structure of BaMnV₂O₇, including detailed crystallographic data and experimental protocols for its synthesis and characterization.

Crystal Structure and Properties

Structural analysis reveals that BaMnV₂O₇ crystallizes in a monoclinic system.[1][3] Its crystal structure is notably similar to that of barium zinc vanadate (BaZnV₂O₇), which is attributed to the nearly identical ionic radii of Mn²⁺ (0.75 Å) and Zn²⁺ (0.68 Å).[1][2][4] This structural similarity allows for comparative analysis with the more extensively studied BaZnV₂O₇.[3]

Crystallographic Data

The fundamental crystallographic parameters for BaMnV₂O₇ have been determined through structural modeling and experimental data analysis. These key details are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P12₁/c1 (14) |

| Lattice Parameter 'a' | 5.6221(5) Å |

| Lattice Parameter 'b' | 15.271(1) Å |

| Lattice Parameter 'c' | 9.7109(8) Å |

| Angle 'β' | 123.702(3)° |

| Calculated Density | 4.2699 g/cm³ |

| Divergence Factor (R) | 9.05% |

| Source:[1][2][3] |

Interatomic Distances

Experimental data have confirmed the range of interatomic distances within the BaMnV₂O₇ crystal structure. These distances are crucial for understanding the bonding environment and overall stability of the compound.

| Bond Type | Distance (Å) |

| Minimum Interatomic Distance (O5-V2) | 1.33 |

| Maximum Interatomic Distance (O1-O2) | 3.47 |

| Source:[1][2][4] |

Experimental Protocols

The synthesis and characterization of BaMnV₂O₇ involve standard solid-state chemistry techniques and analytical methods. While specific proprietary protocols may vary, the following sections outline generalized methodologies based on common practices for ceramic materials.

Synthesis of BaMnV₂O₇ via Solid-State Reaction

The most common method for preparing polycrystalline ceramic materials like BaMnV₂O₇ is the conventional solid-state reaction technique. This method involves the high-temperature reaction of precursor materials in their solid form.

1. Precursor Selection and Stoichiometric Mixing:

-

High-purity (>99.9%) precursor powders are selected. Typical precursors include barium carbonate (BaCO₃), manganese(II) oxide (MnO), and vanadium(V) oxide (V₂O₅).

-

The powders are weighed in stoichiometric amounts corresponding to the final BaMnV₂O₇ product.

-

The powders are thoroughly mixed to ensure homogeneity. This is typically achieved by wet milling in an agate mortar with a solvent like ethanol (B145695) or acetone (B3395972) to create a slurry, followed by drying.

2. Calcination:

-

The dried, mixed powder is placed in an alumina (B75360) crucible.

-

The crucible is heated in a furnace to a high temperature (calcination). The temperature is gradually ramped up to a target between 800°C and 1200°C and held for several hours to allow the solid-state reaction to occur.

-

The process may involve intermediate grinding steps to ensure complete reaction and a homogenous single-phase product.[4]

3. Sintering (for dense ceramic pellets):

-

After confirming the formation of the desired phase via XRD, the calcined powder is ground again and pressed into pellets using a hydraulic press.

-

These pellets are then sintered at a slightly higher temperature than the calcination temperature to achieve high density.

Characterization by X-ray Diffraction (XRD)

X-ray diffraction is the primary technique used to determine the crystal structure, phase purity, and microstructural properties of BaMnV₂O₇.[5][6]

1. Sample Preparation:

-

A small amount of the synthesized BaMnV₂O₇ powder is finely ground to ensure random orientation of the crystallites.

-

The powder is then mounted onto a sample holder, ensuring a flat, smooth surface.

2. Data Acquisition:

-

The sample is analyzed using a powder X-ray diffractometer.[6]

-

Commonly, Cu Kα radiation (λ = 1.5418 Å) is used.[6]

-

The diffractometer scans over a range of 2θ angles (e.g., 10° to 80°), measuring the intensity of the diffracted X-rays at each angle.[7]

3. Data Analysis:

-

Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to standard diffraction patterns from databases (like the ICDD) to confirm the formation of the BaMnV₂O₇ phase and identify any impurities.

-

Lattice Parameter Refinement: The positions of the diffraction peaks are used to refine the lattice parameters of the crystal structure. This is often done using indexing software followed by a least-squares refinement process (e.g., Rietveld refinement).[6]

-

Microstructural Analysis: The width and shape of the diffraction peaks can provide information about the crystallite size and microstrain within the material, often analyzed using methods like the Scherrer equation or Williamson-Hall plots.[5][7]

Experimental and Analytical Workflow

The logical flow from material synthesis to structural determination is a critical aspect of materials science research. The following diagram illustrates a typical workflow for the investigation of BaMnV₂O₇.

Caption: Workflow for Synthesis and Structural Analysis of BaMnV₂O₇.

References

High-Pressure Studies of Barium Metavanadate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the high-pressure behavior of barium metavanadate monohydrate (Ba(VO₃)₂·H₂O), a compound of interest for its potential applications, including as a layered cathode material for aqueous zinc-ion batteries.[1] Understanding its structural stability and properties under pressure is crucial for advancing its use in various technological fields. This document summarizes key quantitative data, details experimental protocols for its study, and visualizes the logical relationships and experimental workflows.

Crystal Structure and Properties at Ambient Pressure

Barium metavanadate monohydrate crystallizes in an orthorhombic structure at ambient pressure, described by the space group P2₁2₁2₁.[2][3][4] The crystal structure consists of infinite twisted spiral chains of [V₂O₆]∞ running along the a-axis, formed by corner-sharing VO₄ tetrahedra.[1] These chains are intercalated by BaO₁₀ polyhedra, creating pseudo-two-dimensional layers perpendicular to the c-axis.[1] The barium atom is coordinated by nine oxygen atoms from the vanadate (B1173111) chains and one from a water molecule.[1]

Table 1: Crystallographic and Physical Properties of Ba(VO₃)₂·H₂O at Ambient Conditions

| Property | Value | Reference |

| Crystal System | Orthorhombic | [2][3][4] |

| Space Group | P2₁2₁2₁ | [2][3][4] |

| Lattice Parameter, a | 7.43 ± 0.01 Å | [4] |

| Lattice Parameter, b | 9.06 ± 0.02 Å | [4] |

| Lattice Parameter, c | 9.70 ± 0.01 Å | [4] |

| Unit Cell Angles (α, β, γ) | 90° | [4] |

| Formula Units per Unit Cell (Z) | 4 | [4] |

| Specific Gravity (at 22 °C) | 3660 kg m⁻³ | [4] |

| Indirect Band Gap (at 0.03 GPa) | 4.62(5) eV | [2][3] |

High-Pressure Behavior

Recent studies have shown that the orthorhombic structure of Ba(VO₃)₂·H₂O is remarkably stable under compression, maintaining its integrity up to 8 GPa.[2][3] This is in contrast to its anhydrous counterpart, BaV₂O₆, which undergoes a phase transition at a lower pressure of 4 GPa.[2][3] The compression of Ba(VO₃)₂·H₂O is highly anisotropic, with the b-axis exhibiting nearly zero linear compressibility.[2]

Under increasing pressure, the indirect band gap of the material has been observed to decrease. This reduction is attributed to an enhanced hybridization between the O 2p and V 3d electronic states.[2][3]

Table 2: High-Pressure Properties of Ba(VO₃)₂·H₂O

| Pressure (GPa) | Indirect Band Gap (eV) | Bulk Modulus (GPa) | Observations | Reference |

| 0.03 | 4.62(5) | 33.0(5) | Ambient pressure measurements. | [2][3] |

| up to 7.1 | - | - | Single-crystal X-ray diffraction shows stability of the P2₁2₁2₁ structure. | [2][3] |

| up to 8 | - | - | The orthorhombic structure remains stable. | [2][3] |

| 10.1 | 4.48(5) | - | Optical absorption measurements show a decreased band gap. | [2][3] |

Experimental Protocols

Synthesis of Barium Metavanadate Monohydrate

A hydrothermal method is employed for the synthesis of Ba(VO₃)₂·H₂O crystals.[1]

Experimental Workflow for Synthesis

Caption: Hydrothermal synthesis workflow for Ba(VO₃)₂·H₂O.

-

Precursor Preparation: Vanadyl hydroxide, VO(OH)₂, is obtained through a precipitation process. Barium nitrate, Ba(NO₃)₂, of high purity (99.999%) is used as the barium source.[1]

-

Hydrothermal Reaction: An aqueous solution of the precursors is heated in an autoclave at 210 °C for 72 hours.[1]

-

Product Recovery: The resulting colorless crystals are washed with distilled water and subsequently dried at 70 °C for one hour to obtain the final product.[1]

High-Pressure Single-Crystal X-ray Diffraction

High-pressure single-crystal X-ray diffraction (SCXRD) is a primary technique to determine the crystal structure of materials under compression.

General Experimental Workflow for High-Pressure SCXRD

Caption: General workflow for high-pressure single-crystal X-ray diffraction.

-

Sample Preparation: A small, single crystal of Ba(VO₃)₂·H₂O is loaded into a diamond anvil cell (DAC), along with a tiny ruby sphere for pressure calibration.

-

Pressure Medium: A pressure-transmitting medium, such as silicone oil or a noble gas, is added to ensure hydrostatic or quasi-hydrostatic conditions.

-

Pressure Application and Measurement: Pressure is applied by turning the screws of the DAC. The pressure is measured in situ using the ruby fluorescence method, where the shift in the R1 fluorescence line of the ruby is correlated with the pressure.

-

Data Collection: The DAC is mounted on a diffractometer, and X-ray diffraction patterns are collected at various pressures.

-

Data Analysis: The collected diffraction data are analyzed to determine the lattice parameters and refine the crystal structure at each pressure point.

High-Pressure Optical Absorption Spectroscopy

This technique is used to investigate the electronic band structure of materials as a function of pressure.

Logical Relationship of Pressure Effects

Caption: Effect of pressure on the electronic structure of Ba(VO₃)₂·H₂O.

-

Sample Preparation: A sample is loaded into a DAC, similar to the SCXRD experiment.

-

Spectroscopic Measurement: The DAC is placed in the sample compartment of a UV-Vis-NIR spectrometer. Light is passed through the diamond anvils and the sample.

-

Data Acquisition: The absorption spectrum is recorded at different pressures.

-

Data Analysis: The absorption edge is analyzed to determine the band gap energy at each pressure. A Tauc plot is often used to distinguish between direct and indirect band gaps. For Ba(VO₃)₂·H₂O, the band gap is indirect.[2][3]

Conclusion

High-pressure studies on barium metavanadate monohydrate reveal its significant structural stability up to 8 GPa, a property that surpasses its anhydrous form. The pressure-induced narrowing of the band gap, driven by enhanced orbital hybridization, is a key finding for tuning its electronic properties. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers working on vanadate-based materials and high-pressure science, providing a foundation for future investigations into its potential applications.

References

- 1. High-pressure study of barium metavanadate monohydrate - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00423C [pubs.rsc.org]

- 2. High-pressure study of barium metavanadate monohydrate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemicalpapers.com [chemicalpapers.com]

Probing the Structural Framework of Lithium-Substituted Barium Vanadate Glass: A Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive examination of the short-range structural modifications in lithium-substituted barium vanadate (B1173111) glasses. Through a detailed analysis of Raman and Electron Paramagnetic Resonance (EPR) spectroscopy data, this guide elucidates the influence of lithium oxide (Li₂O) substitution for barium oxide (BaO) on the vanadate glass network. The findings presented herein are critical for the rational design of novel glass-based materials with tailored properties for applications ranging from advanced battery materials to specialized optical components.

Executive Summary

The substitution of lithium for barium in barium vanadate glasses induces significant alterations in the local structure of the glass network. Spectroscopic analyses confirm that vanadium predominantly exists in a distorted VO₆ octahedral coordination. The introduction of lithium ions leads to a more homogeneous glass matrix by preferentially occupying planar positions within these octahedra, thereby reducing tetragonal distortion. A key finding is the non-monotonic variation of V⁴⁺ ion concentration with increasing Li₂O content, suggesting a complex interplay of structural rearrangements. This guide synthesizes the experimental methodologies and quantitative data from seminal studies to provide a clear understanding of these structural dynamics.

Experimental Protocols

Glass Synthesis

The lithium-substituted this compound glasses were prepared using the conventional melt-quenching technique. High-purity analytical grade reagents, V₂O₅, BaCO₃, and Li₂CO₃, were used as starting materials. The powders were weighed and thoroughly mixed in an agate mortar to achieve a homogeneous mixture. The batches were then melted in a platinum crucible in an electric furnace at temperatures ranging from 900 to 1000 °C for 30 minutes to ensure complete decarbonation and homogenization. The molten glass was subsequently quenched by pouring it onto a pre-heated brass plate and pressing it with another plate to obtain glass discs of uniform thickness. The amorphous nature of the prepared glasses was confirmed by X-ray diffraction.

Raman Spectroscopy

Raman spectra were recorded at room temperature using a micro-Raman spectrometer. A solid-state laser with an excitation wavelength of 532 nm was used as the light source. The laser power was kept low to avoid sample heating and potential structural damage. The scattered light was collected in a backscattering geometry and analyzed by a spectrometer equipped with a holographic grating and a Peltier-cooled charge-coupled device (CCD) detector. The spectra were calibrated using the 520 cm⁻¹ line of a silicon wafer. To analyze the structural units, the recorded spectra were baseline-corrected and deconvoluted into individual Gaussian peaks in the high-frequency region (700–1100 cm⁻¹), which corresponds to the stretching vibrations of various V-O bonds.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR measurements were performed at room temperature using an X-band EPR spectrometer operating at a microwave frequency of approximately 9.5 GHz. The glass samples were powdered and placed in a quartz tube. The magnetic field was swept over a range of 150 mT. The EPR spectra, characterized by a hyperfine structure due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2), were analyzed to determine the spin Hamiltonian parameters (g-tensor and hyperfine coupling tensor A). The concentration of V⁴⁺ species was determined by doubly integrating the normalized intensity spectrum.

Data Presentation

The quantitative data derived from the physical and spectroscopic analyses of the lithium-substituted this compound glasses are summarized in the tables below. These tables facilitate a direct comparison of the effect of increasing Li₂O content on the glass properties.

Table 1: Physical Properties of xLi₂O-(40-x)BaO-60V₂O₅ Glasses

| Glass Code | Li₂O (mol%) | BaO (mol%) | V₂O₅ (mol%) | Molar Volume (cm³/mol) | Average Cross-link Density |

| VBL10 | 10 | 30 | 60 | 38.45 | 3.76 |

| VBL15 | 15 | 25 | 60 | 37.98 | 3.64 |

| VBL20 | 20 | 20 | 60 | 37.54 | 3.53 |

| VBL25 | 25 | 15 | 60 | 37.12 | 3.46 |

Data compiled from studies on lithium-substituted this compound glasses. The average cross-link density shows a decrease with increasing Li₂O content, indicating the creation of more non-bridging oxygens (NBOs)[1].

Table 2: Deconvoluted Raman Peak Positions for V-O Stretching Vibrations (cm⁻¹)

| Glass Code | P₁ (V=O) | P₂ (V-O) | P₃ (O-V-O) | P₄ (V-O-V) |

| VBL10 | 935 | 830 | 770 | 905 |

| VBL15 | 930 | 832 | 765 | 900 |

| VBL20 | 925 | 835 | 760 | 895 |

| VBL25 | 928 | 838 | 768 | 890 |

The Raman spectra were deconvoluted into five Gaussian peaks in the 700–1100 cm⁻¹ range, with four corresponding to V–O bond stretching vibrations[1]. The red shift in the P₄ peak with increasing Li₂O content is indicative of the breaking of V-O-V bridges and the formation of NBOs[1][2].

Table 3: EPR Spin Hamiltonian Parameters and V⁴⁺ Concentration

| Glass Code | g∥ | g⊥ | A∥ (x 10⁻⁴ cm⁻¹) | A⊥ (x 10⁻⁴ cm⁻¹) | N(V⁴⁺) (spins/g) |

| VBL10 | 1.935 | 1.980 | 165 | 60 | 1.2 x 10¹⁹ |

| VBL15 | 1.938 | 1.982 | 163 | 62 | 1.5 x 10¹⁹ |

| VBL20 | 1.940 | 1.985 | 160 | 65 | 1.8 x 10¹⁹ |

| VBL25 | 1.942 | 1.988 | 158 | 68 | 1.6 x 10¹⁹ |

The spin Hamiltonian parameters satisfy the condition g∥ < g⊥ < gₑ (2.0023), confirming the presence of vanadyl ions in a tetragonally distorted octahedral symmetry[1]. The concentration of V⁴⁺ ions exhibits a non-monotonic variation with increasing Li₂O content, as confirmed by both Raman and EPR studies[1][3][4][5].

Visualizations

The following diagrams illustrate the experimental workflow and the proposed structural model based on the spectroscopic findings.

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

Caption: Influence of Li⁺ ions on the vanadate glass structure.

Conclusion

The combined application of Raman and EPR spectroscopy provides a powerful approach to unravel the intricate structural details of lithium-substituted this compound glasses. The presented data and models demonstrate that the substitution of Li₂O for BaO leads to a systematic modification of the vanadate network, characterized by an increase in non-bridging oxygens and a reduction in the tetragonal distortion of the VO₆ octahedra. The non-monotonic behavior of the V⁴⁺ concentration highlights the complex role of lithium ions in modifying the local electronic and geometric structure. These insights are invaluable for the future development of advanced glass materials with precisely controlled properties.

References

An In-depth Technical Guide to the Structural and Physical Properties of Barium Vanadate Glasses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and physical properties of barium vanadate (B1173111) glasses. Vanadate-based glasses are of significant interest due to their potential applications in optical and memory switching devices, electrochemical batteries, and as cathode materials.[1][2] This document synthesizes key research findings, presenting quantitative data in a structured format, detailing experimental methodologies, and illustrating the relationships between synthesis, structure, and properties through logical diagrams.

Structural Properties

The structure of barium vanadate glasses is primarily composed of a network of vanadium-oxygen polyhedra, with barium ions acting as network modifiers. The fundamental structural units are typically VO₄ tetrahedra and VO₅ trigonal bipyramids.[1][3][4] The introduction of barium oxide (BaO) into the vanadium pentoxide (V₂O₅) network leads to the transformation of V₂O₅'s 2D layered structure into a more complex 3D glass structure.[3] This modification involves the creation of non-bridging oxygens (NBOs), which influences the overall properties of the glass.

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are crucial for elucidating the short-range order in these glasses.[3][5] FTIR studies suggest that the glass network is predominantly built up of VO₄ polyhedra.[3] Raman spectroscopy further confirms the layered structure of vanadium in these glasses and can be used to characterize structural changes resulting from compositional variations.[3][5] Electron Paramagnetic Resonance (EPR) spectroscopy is also employed to probe the local environment of vanadium ions, often confirming the presence of distorted VO₆ octahedra.[5]

Physical and Thermal Properties

The physical and thermal properties of this compound glasses are highly dependent on their composition, specifically the molar ratio of BaO to V₂O₅. Key properties such as density, molar volume, and glass transition temperature (Tg) exhibit systematic changes with varying composition.

Density and Molar Volume

The density of this compound glasses generally increases with an increasing BaO content. This is attributed to the replacement of the lighter V₂O₅ with the heavier BaO. Conversely, the molar volume, which is indicative of the openness of the glass structure, tends to decrease with the addition of BaO.[2][6] This suggests a more compact glass network.

| Glass Composition (mol%) | Density (g/cm³) | Molar Volume (cm³/mol) | Reference |

| 70V₂O₅ - 30BaO | 3.784 | 33.693 | [2] |

| 60V₂O₅ - 40BaO | 3.987 | 30.863 | [2] |

| 50V₂O₅ - 50BaO | 4.225 | 28.753 | [2] |

Thermal Properties

The glass transition temperature (Tg) is a critical parameter that reflects the rigidity and stability of the glass network. For this compound glasses, Tg is observed to increase with an increase in BaO content.[3] This indicates that the addition of barium strengthens the glass network. The thermal stability of these glasses can be evaluated using Dietzel's criterion (ΔT = Tc - Tg), where Tc is the crystallization onset temperature.[1]

| Glass Composition (mol%) | Glass Transition Temperature (Tg) (°C) | Reference |

| 60V₂O₅ - (40-x)BaO - xLi₂O (x=10) | ~235 | [5] |

| 60V₂O₅ - (40-x)BaO - xLi₂O (x=15) | ~230 | [5] |

| 60V₂O₅ - (40-x)BaO - xLi₂O (x=20) | ~225 | [5] |

| 60V₂O₅ - (40-x)BaO - xLi₂O (x=25) | ~220 | [5] |

Optical and Electrical Properties

This compound glasses exhibit semiconducting behavior, which is attributed to the hopping of small polarons between vanadium ions in different valence states (V⁴⁺ and V⁵⁺).[1][7] This makes them suitable for various electronic applications.

Optical Properties

The optical band gap of these glasses can be tailored by altering their composition. For instance, in some vanadate glass systems, the optical band gap has been observed to decrease with an increase in the modifier content.[3] The refractive index is another important optical property, with barium-containing glasses generally exhibiting a high refractive index.[8]

Electrical Properties

The electrical conductivity of this compound glasses is a function of temperature and composition. The conduction mechanism is generally described by the small polaron hopping model.[7] The dielectric constant of these glasses typically ranges from 14 to 16 at 1 MHz.[2]

| Glass Composition (mol%) | Dielectric Constant (at 1 MHz) | Activation Energy for DC Conduction (eV) | Reference |

| 70V₂O₅ - 30BaO | ~16 | ~0.35 | [2] |

| 60V₂O₅ - 40BaO | ~15 | ~0.40 | [2] |

| 50V₂O₅ - 50BaO | ~14 | ~0.45 | [2] |

Experimental Protocols

The synthesis and characterization of this compound glasses involve several key experimental techniques.

Glass Synthesis: Melt-Quenching Technique

This compound glasses are typically prepared using the conventional melt-quenching method.[2][5][9]

Methodology:

-

Batch Preparation: High-purity starting materials, such as V₂O₅ and BaCO₃ or BaO, are weighed in the desired molar proportions.

-

Mixing: The powders are thoroughly mixed to ensure homogeneity.

-

Melting: The mixture is placed in a porcelain or alumina (B75360) crucible and melted in a muffle furnace at temperatures ranging from 800°C to 1150°C for a duration of 30 minutes to 2 hours.[5]

-

Quenching: The molten glass is rapidly cooled by pouring it onto a pre-heated brass or steel plate and pressing it with another plate to form a glass slab. This rapid cooling prevents crystallization.

-

Annealing: The prepared glass samples are then annealed at a temperature below their glass transition temperature (e.g., 100°C) for several hours to relieve internal mechanical stresses.[5]

Structural Characterization

-

X-ray Diffraction (XRD): Used to confirm the amorphous (non-crystalline) nature of the prepared glasses. The absence of sharp diffraction peaks and the presence of a broad halo are characteristic of a glassy state.[2][5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups and the local structure of the glass network. Spectra are typically recorded in the range of 400-4000 cm⁻¹.[3][10][11]

-

Raman Spectroscopy: Complements FTIR by providing insights into the vibrational modes of the glass network, particularly for symmetric vibrations.[5]

Physical and Thermal Characterization

-

Density Measurement: The density is commonly determined using the Archimedes principle with an immersion liquid like xylene.[5]

-

Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and crystallization temperatures (Tc). Measurements are typically performed by heating the glass powder at a constant rate.[1]

Optical and Electrical Characterization

-

UV-Vis Spectroscopy: Used to determine the optical absorption spectrum of the glass, from which the optical band gap can be calculated.

-

Impedance Spectroscopy: Employed to measure the AC and DC electrical conductivity and dielectric properties of the glasses over a range of frequencies and temperatures.[3]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound glasses and the relationship between their composition and key properties.

Caption: Experimental workflow for this compound glass synthesis and characterization.

Caption: Relationship between BaO content and key properties of this compound glasses.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. arxiv.org [arxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. britglass.org.uk [britglass.org.uk]

- 8. Barium Titante Solid Glass - High index of refraction [cospheric.com]

- 9. Making sure you're not a bot! [mostwiedzy.pl]

- 10. researchgate.net [researchgate.net]

- 11. Structural and radiation attenuation properties of modified barium lithium bismovanadium borate glasses - Arabian Journal of Chemistry [arabjchem.org]

Unveiling the Enigmatic Valence of Vanadium: A Technical Guide for Researchers in Vanadate Glasses

For Immediate Release

A comprehensive technical guide detailing the methodologies for investigating the valence state of vanadium ions in vanadate (B1173111) glasses has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth overview of key experimental techniques, data analysis, and the influence of glass composition on the redox behavior of vanadium, a crucial element in various technological and biomedical applications.

The multifaceted role of vanadium in glass materials is intrinsically linked to its accessible oxidation states, primarily V³⁺, V⁴⁺, and V⁵⁺. The relative proportions of these valence states dictate the glass's optical, electrical, and magnetic properties, making their precise determination a critical aspect of materials science and development. This guide summarizes established techniques and presents quantitative data to facilitate a deeper understanding and controlled manipulation of vanadium's valence in glassy matrices.

The Core of Investigation: Experimental Protocols

The determination of vanadium's valence state in vanadate glasses relies on a suite of sophisticated analytical techniques. Each method provides unique insights into the electronic structure and local environment of the vanadium ions.

Glass Preparation: The Melt-Quenching Technique

The foundation of any analysis is a well-prepared glass sample. The conventional melt-quenching method is widely employed for the synthesis of vanadate glasses.

Protocol:

-

Batching: High-purity raw materials (e.g., V₂O₅, B₂O₃, P₂O₅, SiO₂, and alkali or alkaline earth carbonates) are weighed in the desired molar ratios.

-

Mixing: The powders are thoroughly mixed in an agate mortar to ensure homogeneity.

-

Melting: The mixture is placed in a crucible (typically platinum or alumina) and melted in a high-temperature furnace. Melting temperatures can range from 800°C to 2000°C depending on the glass composition, with a soaking time to ensure a homogenous, bubble-free melt.[1] The melting atmosphere (e.g., air, nitrogen) can be controlled to influence the final redox state of vanadium.[1][2]

-

Quenching: The molten glass is rapidly cooled to below its glass transition temperature (T₉) to prevent crystallization. This is often achieved by pouring the melt onto a pre-heated steel or brass plate or by using twin rollers.

-

Annealing: To relieve internal stresses, the resulting glass is annealed at a temperature slightly below T₉ for several hours before being slowly cooled to room temperature.

X-ray Absorption Spectroscopy (XAS)

XAS, particularly the X-ray Absorption Near-Edge Structure (XANES) region, is a powerful tool for probing the oxidation state and coordination geometry of vanadium. The energy position and intensity of the pre-edge peak in the V K-edge spectrum are highly sensitive to the valence state.[1][3][4]

Experimental Protocol for XANES:

-

Sample Preparation: A small amount of the finely powdered glass sample is uniformly spread on Kapton tape or pressed into a thin pellet.

-

Data Acquisition:

-

The sample is mounted in the beamline of a synchrotron radiation source.

-

The V K-edge XANES spectra are recorded, typically in transmission or fluorescence mode, depending on the vanadium concentration.

-

A vanadium metal foil spectrum is collected simultaneously for energy calibration.[5]

-

Crystalline vanadium oxides (e.g., V₂O₃, VO₂, V₂O₅) are measured as reference standards for the different oxidation states.[1]

-

-

Data Analysis:

-

The collected spectra are normalized.

-

The energy of the pre-edge peak centroid and its integrated area are determined. A higher oxidation state generally corresponds to a higher pre-edge peak intensity and a shift to higher energy.[4][6]

-

Linear combination fitting of the sample spectrum using the reference spectra of V³⁺, V⁴⁺, and V⁵⁺ can be used to quantify the relative proportions of each valence state.[7]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (also known as Electron Spin Resonance, ESR) is a highly sensitive technique for detecting and quantifying paramagnetic species. In vanadate glasses, it is particularly effective for studying V⁴⁺ (d¹ configuration), which exists as the vanadyl ion (VO²⁺). V⁵⁺ (d⁰) is EPR silent.

Experimental Protocol for EPR:

-

Sample Preparation: A known mass of the powdered glass sample is placed in a quartz EPR tube.

-

Data Acquisition:

-

Data Analysis:

-

The characteristic hyperfine structure of the VO²⁺ spectrum, arising from the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2), is analyzed to determine the spin Hamiltonian parameters (g and A tensors).

-

The concentration of V⁴⁺ ions can be determined by double integration of the EPR signal and comparison with a standard of known spin concentration.[8]

-

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements present. The binding energy of the V 2p core level is indicative of the vanadium oxidation state.

Experimental Protocol for XPS:

-

Sample Preparation: The glass sample is fractured in a high-vacuum chamber to expose a fresh, uncontaminated surface.

-

Data Acquisition:

-

The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα).

-

The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

-

Survey scans are performed to identify all elements present, followed by high-resolution scans of the V 2p and O 1s regions.

-

-

Data Analysis:

-

The high-resolution V 2p spectrum is deconvoluted into component peaks corresponding to different oxidation states (e.g., V⁵⁺, V⁴⁺, V³⁺). The binding energies for V 2p₃/₂ are approximately 517.2-517.6 eV for V⁵⁺ and 515.6-516.2 eV for V⁴⁺.[10][11]

-

The relative concentrations of the different valence states are determined from the areas of the fitted peaks.

-

Quantitative Data Summary

The valence state of vanadium is highly dependent on the glass matrix composition and the melting conditions. The following tables summarize quantitative data from various studies.

| Glass System | V₂O₅ Content (mol%) | Melting Conditions | V⁴⁺ / Vtotal (%) | Analytical Technique | Reference |

| Sodium Silicate | 0.5% V | Air/Nitrogen atmosphere | Varies with atmosphere | XANES | [1] |

| Aluminoborosilicate | ~5 | Air | ~20 | XANES | [12] |

| Borosilicate | up to 12 wt% | Reducing | up to 20-25 | XANES, EXAFS | [5] |

| Strontium-Borate Vanadate | >50 | Not specified | 2 - 10 | Magnetic Susceptibility | [11] from initial search |

| Vanadium-Sodium Silicate | 0.0-10.0 | Not specified | ~2 | Magnetic Susceptibility | [13] from initial search |

| Lithium-Borate Vanadate | ≤5 | Not specified | Small fraction | EPR, Magnetic Susceptibility | [14] from initial search |

Visualizing the Workflow

Diagrams illustrating the experimental workflows provide a clear, at-a-glance understanding of the processes involved in determining the valence state of vanadium ions.

Concluding Remarks

The precise determination of vanadium valence states is paramount for tailoring the properties of vanadate glasses for specific applications. This guide provides a foundational understanding of the key experimental protocols and data interpretation methods. By employing a multi-technique approach, researchers can gain a comprehensive picture of the vanadium redox chemistry within the glass matrix, enabling the rational design of novel materials with enhanced functionalities. The interplay between glass composition, synthesis conditions, and the resulting vanadium valence distribution remains a fertile area for future research, with potential impacts ranging from advanced optical materials to new therapeutic agents.

References

- 1. hasyweb.desy.de [hasyweb.desy.de]

- 2. researchgate.net [researchgate.net]

- 3. millenia.cars.aps.anl.gov [millenia.cars.aps.anl.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pyrometallurgy.co.za [pyrometallurgy.co.za]

- 8. arxiv.org [arxiv.org]

- 9. Short-Range Structural Insight into Lithium-Substituted Barium Vanadate Glasses Using Raman and EPR Spectroscopy as Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Hydrothermal Synthesis of Ba0.23V2O5·1.1H2O Nanobelts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hydrothermal synthesis of Ba0.23V2O5·1.1H2O nanobelts, a material of growing interest for various applications, including as a cathode material in aqueous zinc-ion batteries. This document details the experimental protocols, presents key quantitative data, and illustrates the synthesis pathway and logical relationships involved in the formation of these nanostructures.

Introduction

Barium-intercalated vanadium oxide nanobelts (Ba0.23V2O5·1.1H2O) are a layered material characterized by an expanded interlayer distance, which facilitates enhanced ionic diffusion and structural stability.[1][2] The hydrothermal method offers a facile and effective route for the synthesis of these one-dimensional nanostructures.[2] This guide will provide researchers with the necessary information to reproduce and further investigate this promising material.

Data Presentation

The following table summarizes the key experimental parameters for the hydrothermal synthesis of Ba0.23V2O5·1.1H2O nanobelts, alongside comparative data for other intercalated vanadium oxide nanostructures to provide a broader context.

| Parameter | Ba0.23V2O5·1.1H2O Nanobelts | H2V3O8 Nanobelts | General V2O5 Nanostructures |

| Vanadium Precursor | V2O5 | V2O5 | V2O5, VOSO4, NH4VO3 |

| Intercalating Cation Source | Ba(NO3)2 | - | Various metal salts |

| Solvent | Deionized Water | Deionized Water | Deionized Water, Ethanol (B145695) |

| Additives | H2O2 (30 wt%) | - | Acids, Oxidants, Surfactants |

| Temperature (°C) | 180[2] | 190 | 160 - 250 |

| Time (h) | 24[2] | 24 | 12 - 72 |

| pH | Not specified | 3 - 5 | 1 - 7 |

| Resulting Interlayer Spacing (nm) | 1.31[1] | Not applicable | Variable |

| Nanobelt Dimensions | Length: several µm; Width: 50–100 nm[3] | Width: 100 nm - 1 µm | Variable |

Experimental Protocols

This section provides a detailed methodology for the hydrothermal synthesis of Ba0.23V2O5·1.1H2O nanobelts, based on the procedure described by Qin et al.[2]

Materials and Reagents

-

Vanadium pentoxide (V2O5)

-

Barium nitrate (B79036) (Ba(NO3)2)

-

Hydrogen peroxide (H2O2, 30 wt%)

-

Deionized water

Synthesis Procedure

-

Preparation of Barium Nitrate Solution: Dissolve 0.827 g of Ba(NO3)2 in 60 mL of deionized water and stir continuously at room temperature.[2]

-

Preparation of Vanadium Precursor Solution: In a separate beaker, add 4 mL of 30 wt% H2O2 dropwise to 0.304 g of commercial V2O5 under vigorous stirring. This reaction is accompanied by the evolution of oxygen.[2]

-

Mixing: Pour the vanadium precursor solution into the barium nitrate solution with continuous electromagnetic stirring for 1 hour. The color of the final mixture will turn brown.[2]

-

Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180°C for 24 hours.[2]

-

Product Collection and Purification: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by filtration, wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in a vacuum oven at a specified temperature (e.g., 60-80°C) for several hours to obtain the Ba0.23V2O5·1.1H2O nanobelts.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the synthesis of Ba0.23V2O5·1.1H2O nanobelts.

Caption: Experimental workflow for the hydrothermal synthesis of Ba0.23V2O5·1.1H2O nanobelts.

Caption: Proposed formation mechanism of Ba0.23V2O5·1.1H2O nanobelts.

Formation Mechanism

The formation of Ba0.23V2O5·1.1H2O nanobelts via the hydrothermal method is a multi-step process.

-

Formation of Vanadium Oxide Layers: Initially, V2O5 reacts with H2O2 to form soluble peroxovanadates. Under hydrothermal conditions (high temperature and pressure), these precursors undergo hydrolysis and condensation reactions to form layered vanadium oxide (V-O-V) structures.[4]

-

Intercalation of Barium Ions and Water: Barium ions (Ba2+) present in the solution intercalate between the newly formed vanadium oxide layers. This intercalation acts as a "pillaring" effect, expanding the interlayer spacing.[1][2] Water molecules also co-intercalate into the structure.

-

Anisotropic Growth: The presence of the intercalated species influences the growth kinetics, promoting anisotropic growth along a specific crystallographic direction. This leads to the formation of one-dimensional nanobelt morphologies. The self-assembly of these layered structures results in the final nanobelt architecture.[4]

The precise stoichiometry (Ba0.23 and 1.1H2O) is determined by the specific reaction conditions, including the initial precursor concentrations and the hydrothermal parameters. The intercalation of Ba2+ and water is crucial for stabilizing the layered structure and is a key factor in the material's electrochemical performance.[2]

References

Unlocking Novel Barium Manganese Vanadates Through Hydrothermal Brines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel inorganic materials with unique crystal structures and functionalities is a cornerstone of materials science. Barium manganese vanadates, in particular, have garnered interest for their diverse and often complex crystal chemistry. The use of hydrothermal brines as a synthetic route has emerged as a powerful technique to access novel phases that are inaccessible through conventional solid-state methods. This technical guide delves into the synthesis and characterization of novel barium manganese vanadates discovered using high-temperature hydrothermal brine techniques, providing detailed experimental protocols and a summary of their structural properties.

Introduction to Hydrothermal Synthesis with Brines